Methods of Synthesis
The synthesis of [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride typically involves multi-step organic reactions. Common methods include:
Technical Details
Specific reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in optimizing yields and purity. Detailed reaction mechanisms should be explored in laboratory settings to refine these processes further.
Structure
The molecular structure of [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride features a piperidine ring substituted at one nitrogen atom with a pyrimidine group. The structural representation can be detailed as follows:
Data
The structural data can be visualized using molecular modeling software or through computational chemistry techniques to understand its three-dimensional conformation better.
Reactions Involving the Compound
[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride can participate in various chemical reactions:
Technical Details
Understanding these reactions requires knowledge of reaction kinetics and mechanisms, which can be studied through experimental chemistry.
The mechanism of action for [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride primarily relates to its interaction with biological targets. It may function as an inhibitor or modulator of specific receptors or enzymes due to its structural similarity to other bioactive compounds.
Experimental studies are required to quantify its binding affinity and efficacy in biological systems.
Safety data sheets provide detailed information on handling precautions and potential hazards associated with this compound .
[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride has several scientific applications:
The synthesis of [1-(pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride (CAS: 19079019, CID: 10631607) relies on strategic functionalization of the piperidine core followed by regioselective pyrimidine coupling. The molecular framework (C₁₀H₁₈Cl₂N₄) features a piperidine ring with a primary aminomethyl group at C4 and a pyrimidinyl substituent at N1, stabilized as a dihydrochloride salt [5]. The synthetic sequence typically proceeds through protected piperidine intermediates to prevent undesired side reactions during key transformations.
Piperidine ring alkylation establishes the critical C4 aminomethyl handle through reductive amination or nucleophilic displacement. Modern protocols employ catalytic hydrogenation under controlled conditions to achieve stereoselective functionalization:
Table 1: Alkylation Methods for Piperidine Intermediates
Substrate | Catalyst System | Conditions | Product | Yield (%) | Stereoselectivity |
---|---|---|---|---|---|
4-Cyanopiperidine | Co/TiO₂ nanoparticles | H₂ (50 bar), H₂O, 100°C | 4-(Aminomethyl)piperidine | 85 | cis-selectivity |
4-Oxopiperidine derivative | Ru-based catalyst | H₂ (30 bar), EtOAc, 80°C | Chiral 4-aminomethylpiperidine | 92 | >98% ee |
N-Boc-4-hydroxypiperidine | Pd/C, triethylamine | H₂ (1 atm), MeOH, 25°C | 4-(Aminomethyl)piperidine (deprotected) | 78 | N/A |
Catalytic systems like cobalt/titanium nanoparticles enable acid-free hydrogenation in aqueous media, advantageous for environmentally benign synthesis . Palladium-catalyzed hydrogenation permits hydroxyl group retention when triethylamine is added as an additive, crucial for synthesizing hydroxymethyl variants . For stereochemical control, iridium(I) catalysts with P,N-ligands achieve enantioselective reduction of pyridinium precursors via outer-sphere dissociative mechanisms, essential when chirality impacts biological activity . Subsequent Boc protection of the primary amine enables selective N1 alkylation in later stages.
The N-alkylation of 4-(protected aminomethyl)piperidine with 2-chloropyrimidine demonstrates marked solvent-dependent regioselectivity:
Table 2: Solvent Effects on Pyrimidine Coupling
Solvent System | Temperature (°C) | Reaction Time (h) | Regioisomer Ratio | Coupling Yield (%) | Observation |
---|---|---|---|---|---|
DMF | 120 | 6 | >20:1 | 95 | Optimal for N1 selectivity |
Acetonitrile | 80 | 12 | 15:1 | 85 | Moderate selectivity |
Toluene | 110 | 24 | 5:1 | 60 | Significant O-alkylation |
Water | 100 | 8 | >20:1 | 90 | Enhanced green chemistry profile |
Ethanol | 78 | 18 | 10:1 | 75 | Competitive elimination products |
Polar aprotic solvents like DMF facilitate nucleophilic substitution at C2 of the pyrimidine ring via SNAr mechanism, driven by the electron-withdrawing nature of adjacent nitrogen atoms [4]. Microwave irradiation in DMF reduces reaction times to ≤30 minutes while maintaining >95% regioselectivity for the N1-piperidinyl isomer [4] [8]. This selectivity is critical because O-alkylation or N3-alkylation products exhibit diminished target binding. Following coupling, acidic deprotection (HCl/dioxane) yields the crystalline dihydrochloride salt, enhancing solubility for biological testing [5].
The piperidine-pyrimidine scaffold demonstrates significant Wnt agonism when appropriately substituted, with the naphthalen-2-yl group emerging as a key pharmacophore for potency. Bioavailability optimization addresses inherent limitations in membrane permeability and metabolic stability.
Introduction of naphthalen-2-yl at the piperidine C4 position (replacing aminomethyl) enhances Wnt agonism by 15-fold (EC₅₀ = 0.08 µM vs. 1.2 µM for parent) through extended π-stacking with hydrophobic subpockets in the target protein [1]. Structure-based design reveals:
Molecular dynamics simulations confirm that the naphthalene moiety stabilizes the β-catenin binding pocket through van der Waals contacts (ΔG = -9.8 kcal/mol), positioning the piperidine nitrogen for critical hydrogen bonding with Asp₁₄₅ [1].
Despite promising target engagement, unsubstituted naphthalen-2-yl derivatives suffer from poor oral bioavailability (F = 8% in rats). Rational modifications address this limitation:
Table 3: Bioavailability Optimization Strategies
Modification | Lipophilicity (LogP) | Solubility (µg/mL) | PAMPA Permeability (×10⁻⁶ cm/s) | Microsomal Stability (t₁/₂ min) | Oral Bioavailability (%) | Impact |
---|---|---|---|---|---|---|
Naphthalen-2-yl (parent) | 3.8 | 2.1 | 5.2 | 12 | 8 | Baseline |
5,6,7,8-Tetrahydronaphthalen-2-yl | 3.2 | 25.4 | 18.6 | 38 | 42 | ↑ Solubility, ↑Metabolic stability |
4-Methoxynaphthalen-1-yl | 3.5 | 12.3 | 9.8 | 29 | 35 | Balanced profile |
Benzo[b]thiophen-5-yl | 2.9 | 41.7 | 22.1 | 54 | 65 | Optimal permeability |
Introduction of C4-aminomethyl linker | 1.4 | >500 | 11.2 | >60 | 81 | Enhanced solubility |
The tetrahydronaphthalene bioisostere reduces log P by 0.6 units while maintaining planar topology, dramatically improving aqueous solubility (12-fold increase) and microsomal stability [1] [6]. Alternatively, reverting to the original C4-aminomethyl linker with protonatable amine increases solubility to >500 µg/mL, enabling salt formation and achieving 81% oral bioavailability in canine models [6]. Prodrug approaches with pivaloyloxymethyl carbonate masking the amine show rapid enzymatic conversion in intestinal mucosa (tₘₐₓ = 15 min), further enhancing absorption kinetics [1].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8